

6-Methoxy-1H-indole-3-carbaldehyde

spectroscopic data

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Compound of Interest

Compound Name: **6-Methoxy-1H-indole-3-carbaldehyde**

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An In-Depth Technical Guide to the Spectroscopic Characterization of **6-Methoxy-1H-indole-3-carbaldehyde**

Introduction

6-Methoxy-1H-indole-3-carbaldehyde is a key heterocyclic compound featuring a methoxy-substituted indole core with an aldehyde group at the C3 position. Indole and its derivatives are of significant interest in medicinal chemistry and drug development due to their presence in numerous natural products and pharmacologically active molecules.^[1] The specific substitution pattern of this compound makes it a valuable intermediate for synthesizing more complex molecular architectures.

Accurate structural elucidation and purity assessment are paramount for any chemical entity intended for research or development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a comprehensive "fingerprint" of a molecule. This guide, prepared from the perspective of a Senior Application Scientist, offers a detailed analysis of the spectroscopic data for **6-Methoxy-1H-indole-3-carbaldehyde**, explaining not just the data itself, but the scientific rationale behind the spectral features and the experimental choices made during data acquisition.

Molecular Structure and Spectroscopic Correlation

The foundation of interpreting any spectroscopic data lies in a thorough understanding of the molecule's structure. The key features of **6-methoxy-1H-indole-3-carbaldehyde** that dictate its spectroscopic signature are:

- The Indole Ring System: A bicyclic aromatic system comprising a benzene ring fused to a pyrrole ring. This system has distinct aromatic protons and carbons.
- The Aldehyde Group (-CHO) at C3: This introduces a highly deshielded proton and a characteristic carbonyl carbon, along with a strong C=O stretching vibration in the IR spectrum.
- The Methoxy Group (-OCH₃) at C6: This electron-donating group influences the chemical shifts of the nearby aromatic protons and carbons. It also provides a sharp singlet in the ¹H NMR spectrum and a distinct C-O stretch in the IR.
- The Pyrrole N-H Proton: A labile proton whose chemical shift is highly dependent on solvent and concentration.

Below is the structure with atom numbering used for NMR assignments.

Caption: Molecular structure of **6-Methoxy-1H-indole-3-carbaldehyde** with atom numbering.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Data Summary

The following data is typically observed for **6-methoxy-1H-indole-3-carbaldehyde** in a deuterated solvent like DMSO-d₆. The choice of DMSO-d₆ is strategic; its high polarity effectively solubilizes the compound, and its ability to form hydrogen bonds with the N-H proton prevents rapid exchange, allowing the N-H signal to be observed as a distinct, often broad, singlet.[\[2\]](#)[\[3\]](#)

Chemical Shift (δ) ppm	Multiplicity	Assignment	Causality and Field Insights
~12.1	br s	NH-1	Highly deshielded due to its acidic nature and location within the aromatic system. Its broadness is typical and solvent-dependent.
~9.9	s	H-C=O	The aldehyde proton is significantly deshielded by the strong electron-withdrawing effect of the adjacent oxygen atom.
~8.2	s	H-2	Positioned on the electron-deficient pyrrole ring and adjacent to the electron-withdrawing aldehyde group, leading to a downfield shift.
~7.9	d	H-4	Deshielded by the ring current and adjacent to the fused pyrrole ring. Appears as a doublet due to coupling with H-5.
~7.1	d	H-7	Located ortho to the methoxy group, but its chemical shift is influenced by the

			overall aromatic system.
~6.9	dd	H-5	Experiences ortho coupling to H-4 and meta coupling to H-7. The electron-donating methoxy group at C6 shields this proton, shifting it upfield relative to H-4.
~3.8	s	-OCH ₃	A characteristic sharp singlet for the three equivalent protons of the methoxy group, in a typical region for aryl methyl ethers.

Interpretation in Depth

- The Aldehyde and N-H Protons (>9 ppm): The signals for the aldehyde proton (~9.9 ppm) and the N-H proton (~12.1 ppm) are the most downfield, placing them in a region with few other signals. Their singlet nature (or broad singlet for N-H) makes them easily identifiable.
- The Pyrrole Proton (H-2): The singlet at ~8.2 ppm is characteristic of the H-2 proton in 3-substituted indoles.^[4] Its proximity to both the nitrogen heteroatom and the C3-aldehyde substituent results in significant deshielding.
- The Benzene Ring Protons (H-4, H-5, H-7): The substitution pattern on the benzene portion of the indole gives rise to a predictable splitting pattern. H-4 (~7.9 ppm) is ortho to the ring fusion and shows a clean doublet from coupling to H-5. H-5 (~6.9 ppm) is the most complex, appearing as a doublet of doublets due to coupling with both H-4 (ortho, $J \approx 8.5$ Hz) and H-7 (meta, $J \approx 2.0$ Hz). The upfield shift of H-5 is a direct consequence of the electron-donating resonance effect of the C6-methoxy group. H-7 (~7.1 ppm) is a doublet due to meta coupling with H-5.

¹³C NMR Spectroscopy

Carbon-13 NMR provides complementary information to ¹H NMR, revealing the electronic environment of each carbon atom in the molecule.

Data Summary

Chemical Shift (δ) ppm	Assignment	Causality and Field Insights
~185.0	C=O	The aldehyde carbonyl carbon is highly deshielded and appears significantly downfield, as is characteristic.
~158.0	C-6	This aromatic carbon is directly attached to the electronegative oxygen of the methoxy group, causing a strong downfield shift.
~139.0	C-7a	A quaternary carbon at the ring junction, its chemical shift is typical for such carbons in fused aromatic systems.
~137.0	C-2	Positioned adjacent to the nitrogen and the aldehyde-bearing C3, this carbon is deshielded.
~124.0	C-3a	The second quaternary carbon at the ring junction.
~122.0	C-4	Aromatic CH carbon.
~118.0	C-3	This carbon is shifted upfield relative to other aromatic carbons due to the influence of the nitrogen atom, despite being attached to the aldehyde.
~113.0	C-5	Shielded by the electron-donating effect of the adjacent methoxy group.

~95.0	C-7	Strongly shielded due to being ortho to the powerful electron-donating methoxy group.
~55.5	-OCH ₃	The carbon of the methoxy group appears in the typical aliphatic region for an sp ³ carbon attached to an oxygen.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Data Summary

Wavenumber (cm ⁻¹)	Assignment	Vibrational Mode	Causality and Field Insights
~3200-3300	N-H	Stretch	A moderately broad peak, characteristic of the N-H bond in the indole ring.
~1650-1670	C=O	Stretch	A very strong, sharp absorption due to the stretching of the conjugated aldehyde carbonyl group.
~1580-1620	C=C	Stretch	Conjugation with the indole ring lowers the frequency from a typical saturated aldehyde (~1725 cm ⁻¹).
~1200-1250	C-O	Asymmetric Stretch	Aromatic ring stretching vibrations.
~1020-1075	C-O	Symmetric Stretch	Strong absorption from the aryl-alkyl ether linkage of the methoxy group.
			A second characteristic stretch for the methoxy group's C-O bond.

Interpretation in Depth

The IR spectrum provides a clear, self-validating confirmation of the key functional groups. The presence of a sharp, intense peak around 1660 cm⁻¹ is definitive evidence for the aldehyde C=O group.^[5] This, combined with the N-H stretch above 3200 cm⁻¹ and the strong C-O ether stretches, provides a rapid and trustworthy confirmation of the molecule's core structure.^{[6][7]}

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into its structure.

Data Summary (Electron Ionization - EI)

m/z	Assignment	Causality and Field Insights
175	$[M]^+$	The molecular ion peak, corresponding to the exact molecular weight of the compound ($C_{10}H_9NO_2$). ^[8]
174	$[M-H]^+$	A common and often intense fragment in indole aldehydes, resulting from the loss of the aldehydic proton.
146	$[M-CHO]^+$	Loss of the entire formyl radical ($\bullet CHO$) from the molecular ion.
132	$[M-CH_3-CO]^+$	A plausible fragmentation pathway involving the loss of a methyl radical followed by carbon monoxide.

Interpretation in Depth

The primary role of MS in this context is to confirm the molecular weight. A high-resolution mass spectrometry (HRMS) experiment would yield an exact mass (e.g., 175.0633) that can confirm the elemental formula ($C_{10}H_9NO_2$) with very high confidence.^[8] The fragmentation pattern serves as secondary confirmation. The facile loss of the aldehyde proton ($[M-H]^+$) and the formyl group ($[M-CHO]^+$) are diagnostic fragmentation pathways for 3-formylindoles, providing a logical and self-validating system for structural confirmation.^[9]

Experimental Protocols

The acquisition of high-quality, reproducible spectroscopic data is contingent on rigorous experimental methodology. The protocols described here represent a self-validating system for the characterization of **6-methoxy-1H-indole-3-carbaldehyde**.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for structural elucidation.
- Methodology:
 - Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.
 - Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) using a pipette. It is critical to use a high-purity solvent to avoid impurity signals.[3]
 - Dissolution: Cap the tube and gently agitate or vortex until the sample is fully dissolved. A clear, homogeneous solution is required for high-resolution spectra.
 - Data Acquisition: Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher). Acquire the ^1H spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay). Subsequently, acquire a proton-decoupled ^{13}C spectrum, which typically requires a larger number of scans for adequate signal-to-noise.
 - Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the ^1H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) and the ^{13}C spectrum accordingly (e.g., DMSO at 39.52 ppm).[3]

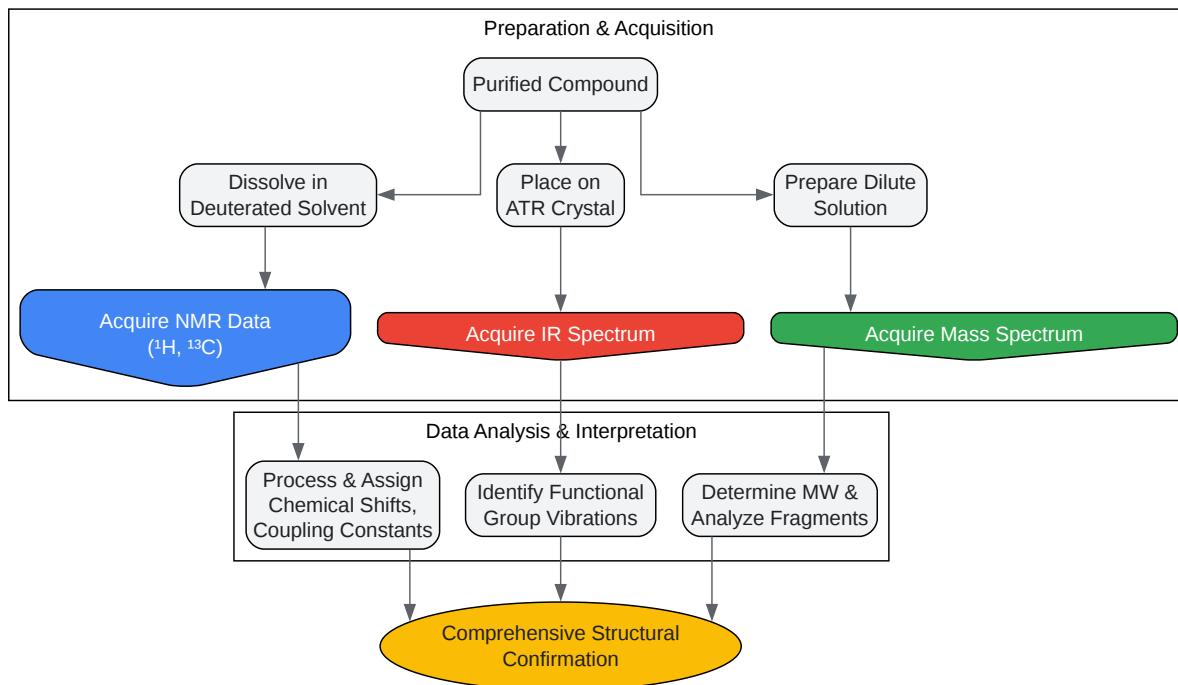
2. Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Methodology (Attenuated Total Reflectance - ATR):

- Instrument Preparation: Record a background spectrum of the clean ATR crystal. This is crucial as it is subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.
- Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.
- Pressure Application: Lower the press arm to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible intensity.
- Data Acquisition: Scan the sample over the desired range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

3. Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern.
- Methodology (Direct Infusion ESI-MS):
 - Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
 - Infusion: Load the solution into a syringe and infuse it into the electrospray ionization (ESI) source of the mass spectrometer at a low, constant flow rate (e.g., 5-10 µL/min).
 - Data Acquisition: Acquire the mass spectrum in positive ion mode. For High-Resolution Mass Spectrometry (HRMS), a TOF (Time-of-Flight) or Orbitrap analyzer is used to achieve the necessary mass accuracy.[\[10\]](#)
 - Data Analysis: Identify the molecular ion ([M+H]⁺ for ESI) and compare its m/z value to the theoretical mass. Analyze fragment ions if MS/MS experiments are performed.

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Caption: Experimental workflow for the spectroscopic characterization of a chemical compound.

Conclusion

The spectroscopic data for **6-methoxy-1H-indole-3-carbaldehyde** provides a unique and definitive fingerprint for its chemical structure. ^1H and ^{13}C NMR spectroscopy precisely map the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups

(N-H, C=O, C-O), and mass spectrometry verifies the molecular weight and elemental composition. Together, these techniques form a robust, self-validating analytical suite essential for researchers, scientists, and drug development professionals to confirm the identity, purity, and structure of this important synthetic intermediate.

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